molecular formula C11H12O4 B1400545 2-(Chroman-4-yloxy)acetic acid CAS No. 1359734-98-7

2-(Chroman-4-yloxy)acetic acid

Cat. No. B1400545
CAS RN: 1359734-98-7
M. Wt: 208.21 g/mol
InChI Key: KYFVPFACCFZOHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Chroman-4-yloxy)acetic acid is a useful research compound. Its molecular formula is C11H12O4 and its molecular weight is 208.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(Chroman-4-yloxy)acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Chroman-4-yloxy)acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

1359734-98-7

Molecular Formula

C11H12O4

Molecular Weight

208.21 g/mol

IUPAC Name

2-(3,4-dihydro-2H-chromen-4-yloxy)acetic acid

InChI

InChI=1S/C11H12O4/c12-11(13)7-15-10-5-6-14-9-4-2-1-3-8(9)10/h1-4,10H,5-7H2,(H,12,13)

InChI Key

KYFVPFACCFZOHJ-UHFFFAOYSA-N

SMILES

C1COC2=CC=CC=C2C1OCC(=O)O

Canonical SMILES

C1COC2=CC=CC=C2C1OCC(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of ethyl 2-(chroman-4-yloxy)acetate (403 mg, 1.71 mmol) and sodium hydroxide aqueous solution (2 M, 1.71 mL, 3.41 mmol) in methanol (10 mL) was stirred at rt for 3 h. Then, hydrochloric acid (2 M, 1.71 mL, 3.41 mmol) was added, and the solvent was removed in vacuo. The residue was suspended in THF, and the mixture was filtered through a pad of Celite. The filtrate was concentrated in vacuo to give 370 mg (quant) of the title compound as a colorless oil. This was used for the next step without further purification.
Name
ethyl 2-(chroman-4-yloxy)acetate
Quantity
403 mg
Type
reactant
Reaction Step One
Quantity
1.71 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1.71 mL
Type
reactant
Reaction Step Two

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